7-Ethyl-3-fluoro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-4-ol
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Overview
Description
7-Ethyl-3-fluoro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-4-ol is a heterocyclic compound that features a pyrazolo[1,5-a]pyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Ethyl-3-fluoro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-4-ol can be achieved through several synthetic routes. One common method involves the hydrogenation of pyrazolo[1,5-a]pyridines, which can be synthesized via 1,3-dipolar cycloaddition reactions. For instance, the 1,3-dipolar cycloaddition of a bicyclic sydnone to a propargylic acid amide can afford the desired pyrazolo[1,5-a]pyridine derivatives .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using cost-efficient and scalable processes.
Chemical Reactions Analysis
Types of Reactions
7-Ethyl-3-fluoro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-4-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxides, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives .
Scientific Research Applications
7-Ethyl-3-fluoro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-4-ol has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in the development of new synthetic methodologies.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored as a scaffold for drug development, particularly in the design of new therapeutic agents.
Industry: The compound finds applications in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 7-Ethyl-3-fluoro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-4-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the functional groups present in the molecule .
Comparison with Similar Compounds
Similar Compounds
4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine: A structurally similar compound with different substituents.
4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazine: Another related compound with a pyrazine ring instead of a pyridine ring.
Uniqueness
7-Ethyl-3-fluoro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-4-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethyl and fluoro groups can influence the compound’s reactivity and interactions with biological targets, making it a valuable scaffold for drug discovery and other applications .
Properties
Molecular Formula |
C9H13FN2O |
---|---|
Molecular Weight |
184.21 g/mol |
IUPAC Name |
7-ethyl-3-fluoro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-4-ol |
InChI |
InChI=1S/C9H13FN2O/c1-2-6-3-4-8(13)9-7(10)5-11-12(6)9/h5-6,8,13H,2-4H2,1H3 |
InChI Key |
LMJBBVHTGMTZGF-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CCC(C2=C(C=NN12)F)O |
Origin of Product |
United States |
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